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Introduction
Phenoxyacetic acid and its derivatives represent a class of organic compounds with significant

and diverse biological activities.[1][2] This has led to their widespread investigation and use in

various fields, including pharmaceuticals and agriculture.[1][2] Within this broad family, 2-(2,3,6-
trimethylphenoxy)acetic acid is a molecule of interest due to the therapeutic potential

suggested by the activities of structurally related compounds. Phenoxyacetic acid derivatives

have been explored for their anti-inflammatory, anticonvulsant, antidiabetic, antibacterial, and

antiviral properties.[1][3][4][5] The specific substitution pattern of the trimethylphenyl group in 2-
(2,3,6-trimethylphenoxy)acetic acid is anticipated to modulate its physicochemical and

biological properties, making a detailed understanding of its molecular structure crucial for

potential drug design and development.

This technical guide provides a comprehensive overview of the molecular structure of 2-(2,3,6-
trimethylphenoxy)acetic acid. It details its synthesis, spectroscopic characterization, and

predicted structural properties, drawing on data from closely related analogs to provide a

scientifically grounded perspective. This document is intended to serve as a valuable resource

for researchers and scientists working with this and similar molecules.
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Molecular and Structural Properties
Molecular Formula: C₁₁H₁₄O₃

Molecular Weight: 194.23 g/mol

CAS Registry Number: 104295-97-8

The structure of 2-(2,3,6-trimethylphenoxy)acetic acid comprises a 2,3,6-trimethylphenol

group linked to an acetic acid moiety via an ether bond. This arrangement confers both

lipophilic (the trimethylphenyl group) and hydrophilic (the carboxylic acid group) characteristics

to the molecule, which are critical determinants of its pharmacokinetic and pharmacodynamic

properties.

Physicochemical Properties Summary
Property Value Source/Method

Molecular Formula C₁₁H₁₄O₃ -

Molecular Weight 194.23 g/mol Calculated

CAS Number 104295-97-8 Chemical Abstracts Service

Boiling Point 323.874°C at 760 mmHg Predicted

Density 1.12 g/cm³ Predicted

Melting Point
148-151 °C (for the related

2,4,6-isomer)
[6]

Molecular Structure Visualization
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Caption: Molecular structure of 2-(2,3,6-trimethylphenoxy)acetic acid.

Synthesis of 2-(2,3,6-trimethylphenoxy)acetic acid
The synthesis of 2-(2,3,6-trimethylphenoxy)acetic acid is typically achieved through a

Williamson ether synthesis.[7] This method involves the reaction of 2,3,6-trimethylphenol with

an α-haloacetic acid, such as chloroacetic acid, in the presence of a base.[8][9]

Experimental Protocol: Williamson Ether Synthesis
Materials:

2,3,6-trimethylphenol

Chloroacetic acid
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Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

Water

Hydrochloric acid (HCl, concentrated)

Diethyl ether (for extraction)

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

In a round-bottom flask, dissolve a specific molar equivalent of sodium hydroxide in water.

To this solution, add one molar equivalent of 2,3,6-trimethylphenol and stir until a

homogenous solution of the sodium salt of the phenol is formed.

In a separate beaker, prepare a solution of 1.1 molar equivalents of chloroacetic acid in

water.

Slowly add the chloroacetic acid solution to the reaction mixture while stirring.

Fit the flask with a reflux condenser and heat the mixture to a gentle boil for 2-3 hours. The

progress of the reaction can be monitored by thin-layer chromatography (TLC).

After the reaction is complete, cool the mixture to room temperature.

Acidify the solution by the dropwise addition of concentrated HCl until the pH is

approximately 1-2. This will precipitate the 2-(2,3,6-trimethylphenoxy)acetic acid.

Cool the mixture in an ice bath to maximize precipitation.

Collect the solid product by vacuum filtration and wash with cold water.

The crude product can be purified by recrystallization from a suitable solvent, such as hot

water or an ethanol-water mixture.

Dry the purified crystals under vacuum.
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Caption: Workflow for the synthesis of 2-(2,3,6-trimethylphenoxy)acetic acid.

Spectroscopic Characterization
While specific experimental spectra for 2-(2,3,6-trimethylphenoxy)acetic acid are not readily

available in the public domain, a detailed prediction of its spectroscopic characteristics can be

made based on the known data of closely related analogs such as (2,3,5-

trimethylphenoxy)acetic acid and (2-methylphenoxy)acetic acid.[10][11]

¹H and ¹³C NMR Spectroscopy
The ¹H and ¹³C NMR spectra are crucial for the structural elucidation of organic molecules. For

2-(2,3,6-trimethylphenoxy)acetic acid in a solvent like DMSO-d₆, the following signals can be

predicted:

¹H NMR:

Carboxylic Acid Proton (-COOH): A broad singlet in the region of δ 12-13 ppm.

Aromatic Protons (-C₆H₂-): Two doublets in the aromatic region (δ 6.5-7.5 ppm),

corresponding to the two protons on the phenyl ring.

Methylene Protons (-O-CH₂-): A singlet around δ 4.5-5.0 ppm.

Methyl Protons (-CH₃): Three distinct singlets for the three methyl groups attached to the

phenyl ring, expected in the region of δ 2.0-2.5 ppm.

¹³C NMR:

Carboxylic Carbon (-COOH): A signal around δ 170-175 ppm.

Aromatic Carbons (-C₆H₂-): Six signals in the aromatic region (δ 110-160 ppm), with the

carbon attached to the ether oxygen appearing most downfield.

Methylene Carbon (-O-CH₂-): A signal around δ 65-70 ppm.

Methyl Carbons (-CH₃): Three distinct signals in the aliphatic region (δ 15-25 ppm).
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For comparison, the ¹H NMR spectrum of the isomer (2,3,5-trimethylphenoxy)acetic acid in

DMSO-d₆ shows signals at δ 12.9 (s, 1H, COOH), 6.6 (s, 1H, ArH), 6.5 (s, 1H, ArH), 4.6 (s, 2H,

OCH₂), 2.2 (s, 3H, ArCH₃), 2.1 (s, 3H, ArCH₃), and 2.0 (s, 3H, ArCH₃).[11]

Infrared (IR) Spectroscopy
The IR spectrum of 2-(2,3,6-trimethylphenoxy)acetic acid is expected to show the following

characteristic absorption bands:

O-H Stretch (Carboxylic Acid): A broad band in the region of 3300-2500 cm⁻¹.

C-H Stretch (Aromatic and Aliphatic): Sharp peaks between 3100-3000 cm⁻¹ (aromatic) and

3000-2850 cm⁻¹ (aliphatic).

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

C-O-C Stretch (Ether): A characteristic band in the region of 1250-1000 cm⁻¹.

C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.

The IR spectrum of the related compound (2-methylphenoxy)acetic acid shows these

characteristic peaks, providing a reliable reference.[12][13]

Mass Spectrometry
In an electron ionization mass spectrum, 2-(2,3,6-trimethylphenoxy)acetic acid is expected to

show a molecular ion peak [M]⁺ at m/z 194. A prominent fragmentation pattern would likely

involve the loss of the carboxylic acid group (-COOH, 45 Da) and subsequent rearrangements

of the phenoxy moiety.

Crystallographic Analysis
While a crystal structure for 2-(2,3,6-trimethylphenoxy)acetic acid is not publicly available,

insights can be drawn from the crystal structure of (2-methylphenoxy)acetic acid.[14][15] In the

solid state, phenoxyacetic acids typically form hydrogen-bonded dimers, where the carboxylic

acid groups of two molecules interact.[14][15] This dimeric structure is a key feature of their

crystal packing. It is highly probable that 2-(2,3,6-trimethylphenoxy)acetic acid would also
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exhibit this hydrogen-bonding motif. The orientation of the trimethylphenyl group relative to the

acetic acid side chain will be influenced by steric hindrance and crystal packing forces.

Biological and Pharmacological Context
Phenoxyacetic acid derivatives have a rich history in medicinal chemistry. Their diverse

biological activities make them attractive scaffolds for drug discovery.[1] Research has

demonstrated their potential as:

Anti-inflammatory agents: By modulating inflammatory pathways.

Anticonvulsants: Showing efficacy in seizure models.

Antidiabetic agents: Acting as agonists for free fatty acid receptors.[3]

Antibacterial and Antifungal agents: Exhibiting activity against various microbial strains.[4][5]

The specific substitution pattern on the phenyl ring plays a crucial role in determining the

biological activity and selectivity of these compounds. The three methyl groups in 2-(2,3,6-
trimethylphenoxy)acetic acid are expected to enhance its lipophilicity, which may influence

its ability to cross cell membranes and interact with biological targets.

Conclusion
2-(2,3,6-trimethylphenoxy)acetic acid is a member of the versatile class of phenoxyacetic

acids with significant potential for further investigation, particularly in the realm of drug

discovery. While direct experimental data for this specific molecule is limited, a robust

understanding of its molecular structure and properties can be established through the

synthesis and characterization techniques outlined in this guide, and by drawing parallels with

closely related, well-characterized analogs. The provided protocols and predictive data serve

as a solid foundation for researchers to synthesize, identify, and explore the biological activities

of this promising compound. Further experimental work to confirm the predicted spectroscopic

and crystallographic data is warranted and will be invaluable in advancing our understanding of

this molecule's structure-activity relationships.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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